![molecular formula C22H26ClN3O5 B235578 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide, commonly known as TCB-2, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent hallucinogen that has been used in scientific research to study the serotonin 5-HT2A receptor.
Mechanism of Action
TCB-2 acts as a partial agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This results in the alteration of neurotransmitter release and neuronal activity, which can lead to changes in perception, cognition, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are similar to those of other hallucinogens, such as LSD and psilocybin. It can cause changes in perception, cognition, and mood, as well as alterations in sensory processing and motor function. TCB-2 has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
Advantages and Limitations for Lab Experiments
One advantage of using TCB-2 in lab experiments is its potency as a 5-HT2A receptor agonist. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one limitation is its potential for causing adverse effects, such as changes in mood and perception, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research involving TCB-2. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor, which could have therapeutic potential for treating various psychiatric and neurological disorders. Another direction is the use of TCB-2 in combination with other drugs or therapies to enhance its effects or reduce its adverse effects. Finally, further research is needed to better understand the mechanisms of action of TCB-2 and its effects on the brain and body.
Synthesis Methods
The synthesis of TCB-2 involves several steps, starting from the reaction of 3,4,5-trimethoxybenzaldehyde with 2-(4-acetylpiperazin-1-yl)aniline to form the intermediate product. This intermediate product is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield the final product, TCB-2.
Scientific Research Applications
TCB-2 has been used extensively in scientific research to study the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. TCB-2 has been shown to be a potent agonist of this receptor, which makes it a useful tool for studying its function.
properties
Molecular Formula |
C22H26ClN3O5 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O5/c1-14(27)25-8-10-26(11-9-25)20-16(23)6-5-7-17(20)24-22(28)15-12-18(29-2)21(31-4)19(13-15)30-3/h5-7,12-13H,8-11H2,1-4H3,(H,24,28) |
InChI Key |
IMZKLUABLAXUQN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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